![molecular formula C16H14BrN5O B11708908 N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-4-BROMOBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a benzotriazole moiety, a bromobenzene ring, and a hydrazide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-4-BROMOBENZOHYDRAZIDE typically involves the condensation of 1H-1,2,3-benzotriazole with 4-bromobenzohydrazide under specific reaction conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-4-BROMOBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom in the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-4-BROMOBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-4-BROMOBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, modulating their activity. The hydrazide group may form covalent bonds with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(2,3-DIMETHOXYBENZYLIDENE)ACETOHYDRAZIDE
- 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(4-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE
Uniqueness
N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-4-BROMOBENZOHYDRAZIDE is unique due to the presence of the bromine atom in the benzene ring, which imparts distinct chemical reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C16H14BrN5O |
|---|---|
Molecular Weight |
372.22 g/mol |
IUPAC Name |
N-[(E)-1-(benzotriazol-1-yl)propan-2-ylideneamino]-4-bromobenzamide |
InChI |
InChI=1S/C16H14BrN5O/c1-11(10-22-15-5-3-2-4-14(15)19-21-22)18-20-16(23)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,20,23)/b18-11+ |
InChI Key |
LSDUBEVQVZCJOU-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/CN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
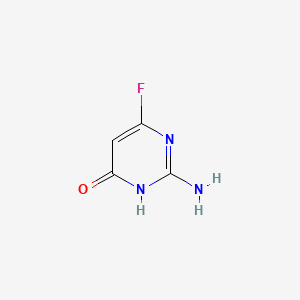
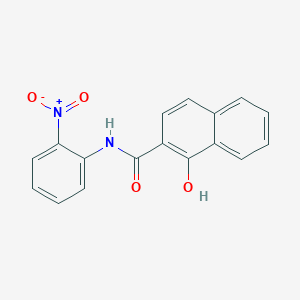
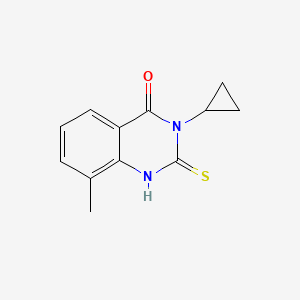
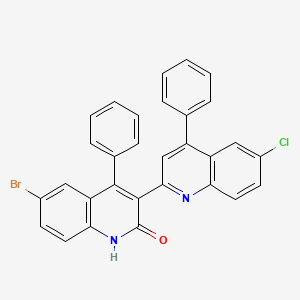

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
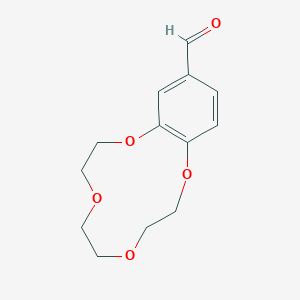
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
